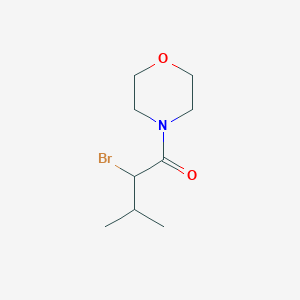

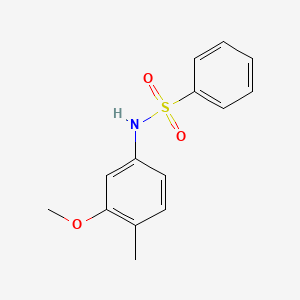

![molecular formula C4H5N5S B1266818 3-甲基[1,2,4]三唑并[3,4-b][1,3,4]噻二唑-6-胺 CAS No. 3176-51-0](/img/structure/B1266818.png)

3-甲基[1,2,4]三唑并[3,4-b][1,3,4]噻二唑-6-胺

描述

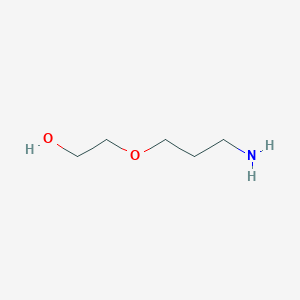

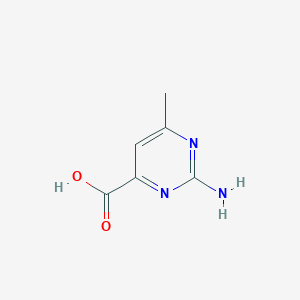

3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine is a useful research compound. Its molecular formula is C4H5N5S and its molecular weight is 155.18 g/mol. The purity is usually 95%.

The exact mass of the compound 3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 79004. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗癌应用

该化合物结构中的1,2,4-三唑并[3,4-b][1,3,4]噻二嗪骨架已被发现具有潜在的抗癌特性 。这可能使其成为开发新型抗癌药物的宝贵工具。

抗菌应用

该化合物在抗菌研究领域也显示出希望。 三唑并噻二嗪及其衍生物的多样药理活性包括抗菌特性 。

镇痛和抗炎应用

该化合物可能用于开发镇痛和抗炎药物。 这是由于三唑并噻二嗪及其衍生物的镇痛和抗炎活性 。

抗氧化应用

三唑并噻二嗪及其衍生物已被发现具有抗氧化特性 。这表明该化合物可用于开发抗氧化剂药物。

抗病毒应用

三唑并噻二嗪及其衍生物的抗病毒特性 表明该化合物可用于开发抗病毒药物。

酶抑制剂应用

三唑并噻二嗪及其衍生物已被发现可以抑制多种酶,包括碳酸酐酶、胆碱酯酶、碱性磷酸酶、脂肪酶和芳香化酶 。这表明该化合物可用于开发抑制这些酶的药物。

抗结核应用

鉴于三唑并噻二嗪及其衍生物的抗结核活性,该化合物可能用于开发抗结核药物 。

高能材料应用

作用机制

Target of Action

The primary targets of 3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine are enzymes such as Poly (ADP-ribose) polymerase 1 (PARP-1) and Epidermal Growth Factor Receptor (EGFR) . These enzymes play a crucial role in cancer progression . The compound also shows inhibitory activity against other enzymes like carbonic anhydrase , cholinesterase , alkaline phosphatase , and aromatase .

Mode of Action

3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine interacts with its targets by inhibiting their enzymatic activity . This inhibition disrupts the normal functioning of these enzymes, leading to changes in cellular processes .

Biochemical Pathways

The inhibition of enzymes like PARP-1 and EGFR by 3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine affects various biochemical pathways involved in cancer progression . The compound’s inhibitory effect on other enzymes also impacts different biochemical pathways, leading to a range of pharmacological activities .

Pharmacokinetics

In silico pharmacokinetic studies have been summarized for similar compounds . These studies can provide insights into the compound’s bioavailability and other pharmacokinetic properties.

Result of Action

The inhibition of target enzymes by 3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine leads to molecular and cellular effects that contribute to its pharmacological activities. These activities include anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and antitubercular effects .

生化分析

Biochemical Properties

3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes and proteins. It has been found to inhibit enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase . These interactions are primarily due to the compound’s ability to form hydrogen bonds and other non-covalent interactions with the active sites of these enzymes. Additionally, 3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine has shown potential as an antioxidant and antimicrobial agent, further highlighting its biochemical significance .

Cellular Effects

The effects of 3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the expression of genes involved in oxidative stress response and inflammation . It also affects cell signaling pathways by interacting with key proteins involved in these pathways, thereby altering cellular responses to external stimuli. Furthermore, 3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine has been shown to induce apoptosis in cancer cells, making it a potential candidate for anticancer therapy .

Molecular Mechanism

At the molecular level, 3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine exerts its effects through various mechanisms. It binds to the active sites of enzymes, inhibiting their activity. For example, its interaction with carbonic anhydrase involves the formation of hydrogen bonds with the enzyme’s active site residues, leading to enzyme inhibition . Additionally, this compound can activate or inhibit specific signaling pathways by binding to receptors or other signaling molecules. Changes in gene expression induced by 3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine are often a result of its interaction with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and effects of 3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine over time have been studied extensively in laboratory settings. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that the compound maintains its biological activity, although some changes in cellular responses may occur with prolonged exposure . These temporal effects are crucial for understanding the potential therapeutic applications of this compound.

Dosage Effects in Animal Models

In animal models, the effects of 3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine vary with dosage. At lower doses, the compound exhibits beneficial effects such as enzyme inhibition and antioxidant activity . At higher doses, toxic effects may be observed, including liver and kidney damage . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.

Metabolic Pathways

3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism . The compound undergoes various metabolic transformations, including oxidation and conjugation, leading to the formation of metabolites that may have different biological activities . Understanding these metabolic pathways is essential for predicting the pharmacokinetics and potential side effects of this compound.

Transport and Distribution

The transport and distribution of 3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine within cells and tissues are mediated by specific transporters and binding proteins . It has been found to accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects . The compound’s distribution is influenced by its physicochemical properties, including its solubility and ability to cross cell membranes .

Subcellular Localization

The subcellular localization of 3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine is critical for its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it interacts with various biomolecules . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments . This subcellular distribution is essential for understanding the precise mechanisms through which 3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine exerts its effects.

属性

IUPAC Name |

3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N5S/c1-2-6-7-4-9(2)8-3(5)10-4/h1H3,(H2,5,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSEQOANGAYRVAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1N=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70291903 | |

| Record name | 3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70291903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3176-51-0 | |

| Record name | 3176-51-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79004 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70291903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

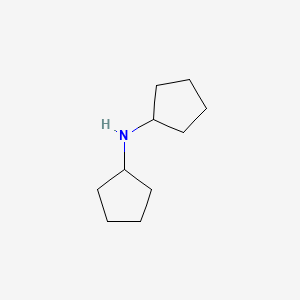

![[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1266753.png)